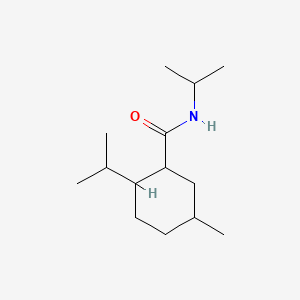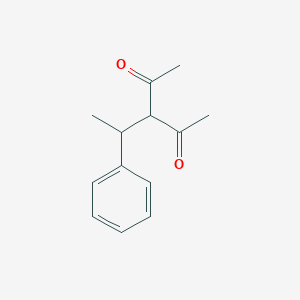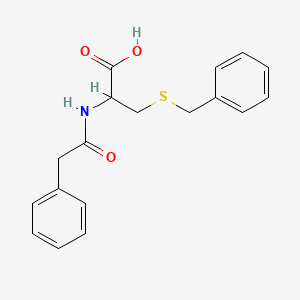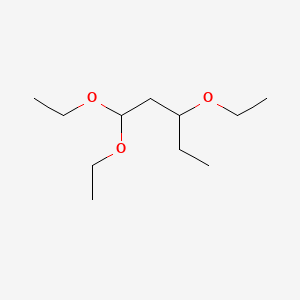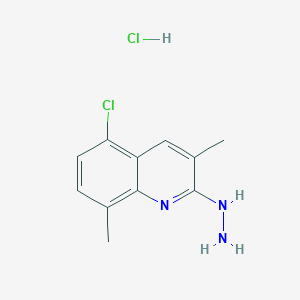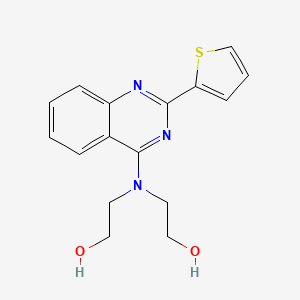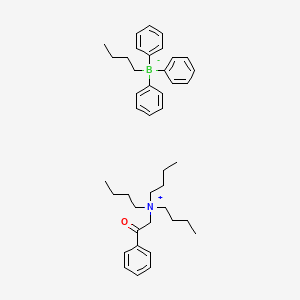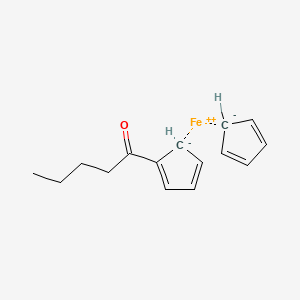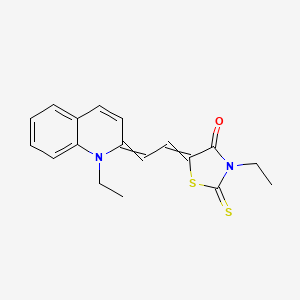
4-Thiazolidinone, 3-ethyl-5-((1-ethyl-2(1H)-quinolinylidene)ethylidene)-2-thioxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Thiazolidinone, 3-ethyl-5-((1-ethyl-2(1H)-quinolinylidene)ethylidene)-2-thioxo- is a heterocyclic compound that features a thiazolidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiazolidinone, 3-ethyl-5-((1-ethyl-2(1H)-quinolinylidene)ethylidene)-2-thioxo- typically involves the condensation of 3-ethyl-2-thioxo-4-thiazolidinone with 1-ethyl-2-quinolinecarbaldehyde under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Thiazolidinone, 3-ethyl-5-((1-ethyl-2(1H)-quinolinylidene)ethylidene)-2-thioxo- can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoline moiety can be reduced to form dihydroquinoline derivatives.
Substitution: The ethyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are typical reagents.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydroquinoline derivatives.
Substitution: Various alkyl or aryl substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Studied for its pharmacological properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-Thiazolidinone, 3-ethyl-5-((1-ethyl-2(1H)-quinolinylidene)ethylidene)-2-thioxo- involves its interaction with various molecular targets and pathways. The thiazolidinone core can interact with enzymes and proteins, inhibiting their activity. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death in cancer cells. Additionally, the compound’s antioxidant properties can neutralize reactive oxygen species (ROS), reducing oxidative stress.
Comparison with Similar Compounds
Similar Compounds
4-Thiazolidinone, 3-ethyl-2-thioxo-: Lacks the quinoline moiety, making it less effective in DNA intercalation.
3-Quinolinecarbaldehyde derivatives: Lack the thiazolidinone core, reducing their ability to inhibit enzymes and proteins.
Other thiazolidinone derivatives: May have different substituents, affecting their pharmacological properties and applications.
Uniqueness
4-Thiazolidinone, 3-ethyl-5-((1-ethyl-2(1H)-quinolinylidene)ethylidene)-2-thioxo- is unique due to the combination of the thiazolidinone core and the quinoline moiety. This dual functionality enhances its biological activity and broadens its range of applications in various fields.
Properties
CAS No. |
23350-56-3 |
|---|---|
Molecular Formula |
C18H18N2OS2 |
Molecular Weight |
342.5 g/mol |
IUPAC Name |
3-ethyl-5-[2-(1-ethylquinolin-2-ylidene)ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H18N2OS2/c1-3-19-14(10-9-13-7-5-6-8-15(13)19)11-12-16-17(21)20(4-2)18(22)23-16/h5-12H,3-4H2,1-2H3 |
InChI Key |
VXTRKKVTLJDOET-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=C2C(=O)N(C(=S)S2)CC)C=CC3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



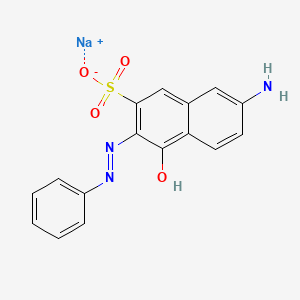
![2,4,5-trichlorophenyl N-[N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl]glycinate](/img/structure/B13752153.png)
![methyl 2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-6-hydroxybenzoate](/img/structure/B13752161.png)
![7-Hydroxy-2',3',5',6'-tetramethylspiro[acridine-9(2H),1'-[2,5]cyclohexadiene]-2,4'-dione](/img/structure/B13752162.png)
